molecular formula C26H19N3O B6003333 N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No.: B6003333
M. Wt: 389.4 g/mol
InChI Key: HKRYTGAIXNIMQE-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a phenyl group and an acenaphthylene carboxamide structure

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O/c30-26(21-14-13-17-12-11-16-5-4-8-20(21)24(16)17)27-19-7-3-6-18(15-19)25-28-22-9-1-2-10-23(22)29-25/h1-10,13-15H,11-12H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYTGAIXNIMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. This is followed by coupling with an acenaphthylene derivative under specific conditions, such as the presence of a condensing agent and controlled temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Could be used in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. This compound may also interact with DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
  • N-[3-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide

Uniqueness

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide is unique due to its acenaphthylene moiety, which imparts distinct chemical and physical properties. This makes it particularly interesting for applications requiring specific optical or electronic characteristics.

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